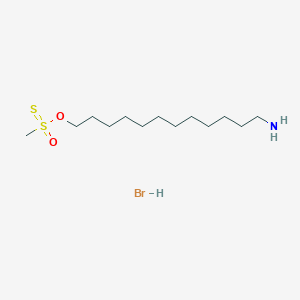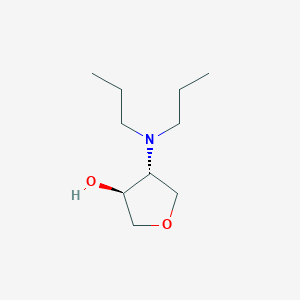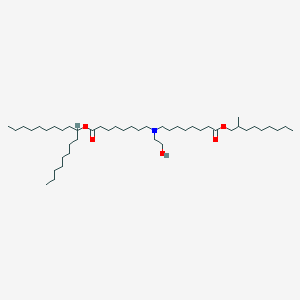
2-Methylnonyl 8-((2-hydroxyethyl)(8-(octadecan-9-yloxy)-8-oxooctyl)amino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylnonyl 8-((2-hydroxyethyl)(8-(octadecan-9-yloxy)-8-oxooctyl)amino)octanoate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylnonyl 8-((2-hydroxyethyl)(8-(octadecan-9-yloxy)-8-oxooctyl)amino)octanoate involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:
Formation of the 2-Methylnonyl Group: This can be achieved through the alkylation of a suitable precursor with 2-methylnonyl bromide under basic conditions.
Introduction of the 8-((2-hydroxyethyl)amino)octanoate Group: This step involves the reaction of 8-bromo-octanoic acid with 2-hydroxyethylamine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the 8-(octadecan-9-yloxy)-8-oxooctyl Group: This can be achieved through the esterification of octadecan-9-ol with 8-oxooctanoic acid using a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methylnonyl 8-((2-hydroxyethyl)(8-(octadecan-9-yloxy)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), Acetic acid.
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).
Substitution: Alkyl halides, Base (e.g., NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
2-Methylnonyl 8-((2-hydroxyethyl)(8-(octadecan-9-yloxy)-8-oxooctyl)amino)octanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylnonyl 8-((2-hydroxyethyl)(8-(octadecan-9-yloxy)-8-oxooctyl)amino)octanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. For example, the amino group may form hydrogen bonds with active sites of enzymes, altering their function.
Comparison with Similar Compounds
Similar Compounds
2-Methylnonyl 8-((2-hydroxyethyl)amino)octanoate: Lacks the octadecan-9-yloxy group.
8-((2-hydroxyethyl)(8-(octadecan-9-yloxy)-8-oxooctyl)amino)octanoate: Lacks the 2-methylnonyl group.
Uniqueness
2-Methylnonyl 8-((2-hydroxyethyl)(8-(octadecan-9-yloxy)-8-oxooctyl)amino)octanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C46H91NO5 |
|---|---|
Molecular Weight |
738.2 g/mol |
IUPAC Name |
2-methylnonyl 8-[2-hydroxyethyl-(8-octadecan-9-yloxy-8-oxooctyl)amino]octanoate |
InChI |
InChI=1S/C46H91NO5/c1-5-8-11-14-16-21-28-35-44(34-27-20-15-12-9-6-2)52-46(50)37-30-23-18-25-32-39-47(40-41-48)38-31-24-17-22-29-36-45(49)51-42-43(4)33-26-19-13-10-7-3/h43-44,48H,5-42H2,1-4H3 |
InChI Key |
MARLWEQZJZPDAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OCC(C)CCCCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-{[(2-Phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B15281571.png)
![1-[(6-Ethoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B15281573.png)
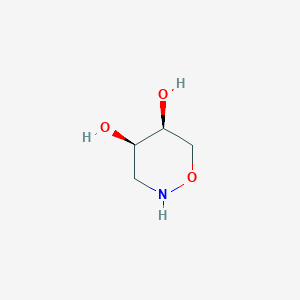
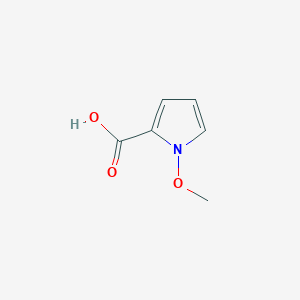
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B15281613.png)
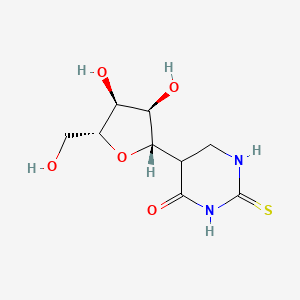
![N-[2-(2-pyrimidinylamino)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B15281625.png)
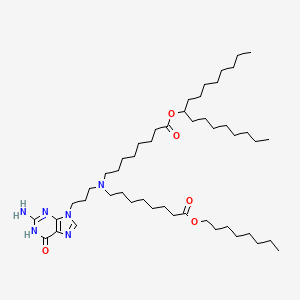
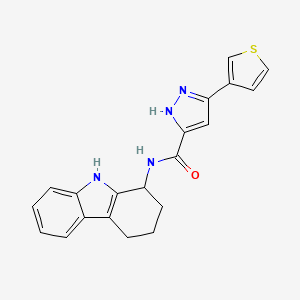

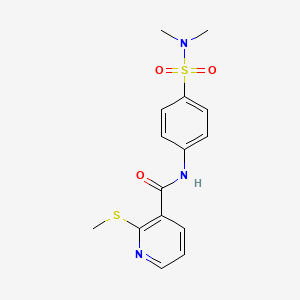
![Tricyclo[5.2.1.0~2,6~]deca-4,8-diene-3,10-dione dioxime](/img/structure/B15281652.png)
